Tazarotenic Acid Methyl Ester
Description
Contextualization within the Retinoid Family of Molecules
Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including cell growth, differentiation, and immune function. patsnap.comthermofisher.comwindows.net Their biological effects are mediated by binding to and activating nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). windows.netnih.gov The retinoid family is often categorized into generations based on their chemical structure and receptor selectivity. First-generation retinoids include natural forms like retinol (B82714) and tretinoin, while subsequent generations were synthesized to achieve more specific receptor interactions. google.com
Tazarotene (B1682939) is classified as a third-generation, acetylenic retinoid. nih.govtaylorandfrancis.com It is a prodrug, meaning it is biologically inactive until it is metabolized. nih.govasianjpr.com Upon administration, esterase enzymes in the skin rapidly convert tazarotene into its active metabolite, tazarotenic acid. nih.govnih.govnih.gov It is this active form, tazarotenic acid, that exerts the biological effect. asianjpr.comdrugbank.com
A defining characteristic of the tazarotene family is its receptor selectivity. Unlike older retinoids that may bind to a wide range of receptors, tazarotenic acid demonstrates high selectivity for specific RAR subtypes, namely RAR-β and RAR-γ, while having no significant affinity for RXRs. nih.govtaylorandfrancis.comnih.gov This receptor-specific action is a key feature that distinguishes it within the retinoid family. nih.gov Tazarotenic Acid Methyl Ester, as a direct derivative, is structurally anchored within this specific, receptor-selective branch of the retinoid class. vulcanchem.com
Table 2: Retinoic Acid Receptor (RAR) Binding Profile of Tazarotenic Acid
| Receptor Subtype | Binding Activity | Source(s) |
| RAR-α | Binds | asianjpr.comdrugbank.com |
| RAR-β | Selective Binding | nih.govnih.govtaylorandfrancis.comasianjpr.com |
| RAR-γ | Selective Binding | nih.govnih.govtaylorandfrancis.comasianjpr.com |
| RXR (all subtypes) | Inactive / No Binding | nih.govnih.govtaylorandfrancis.com |
Historical Development and Significance of this compound in Chemical Biology
The development of tazarotene marked a significant milestone in retinoid research, as it was the first receptor-selective topical retinoid developed specifically for treating psoriasis. nih.gov The scientific rationale was to design a molecule that could target specific pathogenic factors in the skin while potentially limiting broader systemic effects through selective receptor modulation. nih.gov
Within this context, the significance of this compound in chemical biology and pharmaceutical science is primarily analytical. vulcanchem.com As a stable, well-characterized derivative, it serves as an indispensable tool for:
Analytical Method Development: It is used as a reference standard in the creation and validation of analytical techniques, such as chromatography, to accurately measure tazarotene and its byproducts in pharmaceutical formulations. vulcanchem.com
Quality Control: During the synthesis and production of tazarotene-containing products, this compound is used as an impurity standard to ensure the final product meets stringent purity and quality requirements. vulcanchem.comchemicea.com
Stability Studies: Understanding the chemical behavior of related compounds like the methyl ester helps in evaluating the degradation pathways of tazarotene, contributing to the development of more stable formulations. vulcanchem.com
Therefore, while not used therapeutically, this compound is fundamental to the chemical lifecycle of tazarotene, from laboratory synthesis to clinical application, ensuring the consistency and quality of the therapeutic agent. vulcanchem.com
Table 3: Comparison of Tazarotene and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Relationship | Source(s) |
| Tazarotene | C₂₁H₂₁NO₂S | 351.46 | Prodrug (Ethyl Ester) | vulcanchem.comnih.gov |
| Tazarotenic Acid | C₁₉H₁₇NO₂S | 323.41 | Active Metabolite (Carboxylic Acid) | vulcanchem.comaxios-research.com |
| This compound | C₂₀H₁₉NO₂S | 337.44 | Analytical Standard (Methyl Ester) | vulcanchem.comaxios-research.com |
Contemporary Research Directions and Unexplored Avenues for this compound
While this compound remains a compound for analytical use, the research trajectory of its parent family of molecules continues to evolve, opening new avenues of investigation. Contemporary research has moved beyond dermatology to explore the potential of these unique retinoids in other fields.
A notable recent development is the identification of tazarotene and another retinoid, bexarotene (B63655), as potential therapeutic agents for Multiple Sulfatase Deficiency (MSD), a rare and fatal lysosomal storage disorder. vulcanchem.comembopress.org A 2023 study demonstrated that these retinoids could increase enzyme activity in patient-derived cells, suggesting a completely new therapeutic application for this chemical scaffold. embopress.org This finding indicates that the specific gene regulation modulated by the tazarotene family could be harnessed for other genetic conditions.
Furthermore, tazarotenic acid is actively used as a chemical probe in metabolic research. For instance, it serves as a substrate for studying cytochrome P450 enzymes, specifically the CYP26 subfamily, which is responsible for metabolizing retinoic acid. nih.gov This research helps in understanding potential drug-drug interactions and the broader role of these enzymes in maintaining retinoic acid homeostasis. nih.gov
Unexplored avenues for research could involve the synthesis of novel analogs based on the this compound structure. By modifying the ester group or other parts of the molecule, researchers could explore:
The creation of new prodrugs with different release characteristics.
The development of new research tools to probe RAR-β and RAR-γ receptor functions with even greater specificity.
Investigation into whether the unique gene-regulating properties of this retinoid class could be applied to other diseases involving cellular proliferation and differentiation, such as certain types of cancer or fibrotic disorders. The discovery of its potential in MSD suggests that the therapeutic possibilities of this chemical family are not yet fully realized. embopress.org
Properties
CAS No. |
1332579-70-0 |
|---|---|
Molecular Formula |
C₂₀H₁₉NO₂S |
Molecular Weight |
337.44 |
Synonyms |
6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Tazarotenic Acid Methyl Ester
Established Synthetic Pathways for Tazarotenic Acid Methyl Ester and its Related Prodrugs
The primary synthetic routes established for tazarotene (B1682939) can be directly adapted for the synthesis of this compound, typically by substituting the corresponding methyl ester starting materials for their ethyl ester counterparts. The most prevalent and commercially significant method involves a Sonogashira cross-coupling reaction. doi.org
Key Synthetic Intermediates and Reaction Conditions
The synthesis of tazarotene and its methyl ester analog hinges on the coupling of two key intermediates: a substituted thiochromane moiety and a pyridine (B92270) derivative. google.comgoogleapis.com
The common pathway involves:
Formation of the Thiochromane Ring System : The synthesis begins with the alkylation of thiophenol with 1-bromo-3-methyl-2-butene (dimethylallyl bromide). asianjpr.comwikipedia.org The resulting thioether undergoes a Friedel-Crafts cyclization to form the 4,4-dimethylthiochromane core. asianjpr.comwikipedia.org
Introduction of the Ethynyl (B1212043) Group : The 4,4-dimethylthiochromane is first acylated, typically with acetyl chloride, to produce 4,4-dimethyl-6-acetylthiochromane. wikipedia.orggoogle.com This ketone is then converted to the terminal alkyne, 4,4-dimethyl-6-ethynylthiochromane, which is a crucial intermediate. wikipedia.orggoogle.com An alternative, improved process avoids hazardous reagents like lithium diisopropylamide by using a Vilsmeier-Haack reaction on the acetylthiochromane to form a β-chloro vinyl carbonyl compound, which is then treated with an alkali metal to yield the desired ethynylthiochromane. google.compatsnap.com
Sonogashira Coupling : The final step is the palladium-catalyzed Sonogashira coupling of 4,4-dimethyl-6-ethynylthiochromane with a halogenated nicotinate (B505614) ester. doi.orggoogle.com For this compound, this would be a methyl 6-halonicotinate.
Key intermediates and reagents are summarized in the table below.
| Intermediate/Reagent | Chemical Name | Role in Synthesis |
| Intermediate 1 | 4,4-dimethyl-6-ethynylthiochromane | Provides the thiochromane and ethynyl components of the final molecule. google.comgoogleapis.com |
| Intermediate 2 | Methyl 6-chloronicotinate | Provides the methyl nicotinate portion of the final molecule. The ethyl ester version, ethyl 6-chloronicotinate, is used for tazarotene synthesis. google.comgoogleapis.com |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride or Palladium on carbon (Pd/C) | The palladium catalyst is essential for the carbon-carbon bond formation in the Sonogashira coupling. google.comgoogle.com |
| Co-catalyst | Copper(I) iodide | Acts as a co-catalyst in the Sonogashira reaction, facilitating the coupling. google.comgoogle.com |
| Base | Potassium carbonate or Triethylamine | Used to create the necessary alkaline conditions for the coupling reaction. google.comchemicalbook.com |
| Solvent | Toluene (B28343) or N,N-Dimethylformamide (DMF) | Provides the medium for the reaction. google.comchemicalbook.com |
A notable alternative pathway involves the deoxygenation of a Tazarotene-S-oxide intermediate. google.comgoogleapis.com This method starts with 4,4-dimethyl-6-bromothiochromane-S-oxide, which is coupled with 2-methyl-3-butyn-2-ol (B105114) and then with the nicotinate ester. googleapis.comresearchgate.net The resulting S-oxide is highly crystalline, which facilitates purification, and is then deoxygenated in the final step to yield the target compound. google.comgoogleapis.com
Optimization of Reaction Parameters for Yield and Purity
Optimizing the synthesis of tazarotene and its analogs is crucial for commercial viability, focusing on increasing yield and minimizing impurities.
Reaction Temperature: The Sonogashira coupling is typically performed at elevated temperatures. One process describes gradually raising the temperature from an initial 45-50°C to a final 105-115°C, maintaining the reaction for 8-12 hours. google.comchemicalbook.com Another protocol specifies heating at 50°C for 3 hours when using DMF as a solvent. google.com
Catalyst and Reagent Loading: The amounts of catalyst and base are critical. For instance, a synthesis might use potassium carbonate, triphenylphosphine, and 5% Pd/C in specific molar ratios relative to the limiting reagent. google.comchemicalbook.com
Impurity Control: A significant challenge in the synthesis is the formation of a dimer impurity, 4,4-dimethyl-6-[4-(4,4-dimethylthiochroman-6-yl)-buta-1,3-diynyl]-thiochroman, which arises from the homocoupling of the ethynylthiochromane intermediate. google.com This impurity has been identified as potentially contributing to the side effects of tazarotene. google.com Processes have been developed to produce tazarotene that is substantially free of this dimer (e.g., less than 100 ppm). google.com One purification strategy involves forming an acid addition salt of tazarotene, isolating it, and then neutralizing it back to the free base, a process which effectively removes the non-basic dimer impurity. google.com
The following table outlines typical reaction conditions for the Sonogashira coupling step.
| Parameter | Condition 1 | Condition 2 |
| Solvent | Toluene | N,N-Dimethylformamide (DMF) |
| Catalyst System | 5% Pd/C, Triphenylphosphine, Copper(I) iodide | Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide |
| Base | Potassium Carbonate | Triethylamine |
| Temperature | 105-115°C | 50°C |
| Reaction Time | 8-12 hours | 3 hours |
| Yield | ~60% | ~80-85% (for S-oxide intermediate) |
| Data compiled from various patents and process descriptions. google.comgoogle.comchemicalbook.com |
Design and Synthesis of Novel this compound Analogs
The structural framework of this compound provides a versatile scaffold for designing novel analogs with potentially improved therapeutic profiles, stability, or pharmacokinetic properties.
Strategies for Structural Modification and Functional Diversification
Structural modifications of the tazarotene backbone have been explored to create new chemical entities. These modifications often target the three main components of the molecule: the thiochromane ring, the central ethynyl linker, and the pyridine ring.
Thiochromane Ring Modification : Derivatives have been synthesized where the thiochromane ring is modified, for example, by introducing substituents at various positions. This can influence the compound's lipophilicity and interaction with metabolic enzymes. google.comgoogleapis.com
Ethynyl Linker Replacement : The rigid acetylenic linker is a key feature of the molecule. However, research into other retinoid analogs has shown that replacing this linker can lead to compounds with different receptor selectivity and stability.
Bioisosteric Replacement : A notable strategy involves replacing parts of the molecule with bioisosteres. For instance, bicyclo[1.1.1]pentane (BCP) has been used as a bioisostere for the alkyne and aryl groups. This approach has been applied to rapidly synthesize bis-arylated BCP analogs of tazarotene. acs.org
Ester and Amide Derivatives : The ester group of tazarotene is a primary site for modification. Creating different esters (like the methyl ester) or amides of tazarotenic acid can alter the rate of prodrug conversion and skin penetration. unina.it
Coordination Complexes : The pyridine nitrogen atom in the tazarotene structure can act as a ligand to coordinate with metal ions. Mononuclear copper(II) complexes with tazarotene have been synthesized and characterized, demonstrating that the core structure can be integrated into larger metallo-organic compounds. doi.org
Development of Stereoselective Synthetic Methods
While the parent tazarotene molecule is achiral, the synthesis of certain analogs or derivatives can introduce chiral centers, necessitating stereoselective synthesis to isolate specific enantiomers or diastereomers. For example, the synthesis of derivatives with substitutions on the non-aromatic part of the thiochromane ring could create stereocenters. google.com
The development of stereoselective synthetic methods is a general trend in medicinal chemistry to access enantiomerically pure compounds, which often exhibit different pharmacological and toxicological profiles. While specific examples for this compound are not widely documented, methods developed for other retinoids, such as stereoselective Stille reactions or asymmetric hydrogenations, could potentially be adapted for the synthesis of chiral tazarotene analogs. researchgate.net
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to pharmaceutical synthesis is of growing importance to minimize environmental impact and improve safety. researcher.liferesearchgate.net For the synthesis of tazarotene and its analogs, several areas for improvement have been identified.
Avoiding Hazardous Reagents : Early synthetic routes for the key ethynylthiochromane intermediate used hazardous and difficult-to-handle reagents like lithium diisopropylamide at very low temperatures (-78°C). google.com Newer processes, such as those employing a Vilsmeier-Haack reaction, avoid these reagents and operate under milder conditions, making the synthesis safer and more scalable. google.compatsnap.com
Catalyst Recovery and Replacement : The Sonogashira reaction relies on palladium and copper catalysts. Research has focused on developing heterogeneous catalysts, such as palladium supported on metal-organic frameworks (MOFs), that show high activity and can be recovered and reused multiple times without significant loss of activity. researchgate.net This reduces heavy metal waste and lowers costs. researchgate.net There is also interest in developing copper-free Sonogashira coupling methods to create a more environmentally friendly process. patsnap.com
Solvent Selection : The choice of solvent is a key aspect of green chemistry. Efforts are being made to replace traditional organic solvents like toluene and DMF with greener alternatives, such as bio-based solvents like 2-MeTHF, or even performing reactions in water where possible. researchgate.netsci-hub.se
Molecular and Cellular Mechanisms of Tazarotenic Acid Methyl Ester and Its Metabolites
Retinoic Acid Receptor (RAR) Subtype Selectivity and Binding Characteristics
Tazarotenic acid is a receptor-selective retinoid, demonstrating specific binding patterns to the three subtypes of retinoic acid receptors: RAR-alpha (RARα), RAR-beta (RARβ), and RAR-gamma (RARγ). drugbank.comnih.gov While it binds to all three members of the RAR family, it displays notable selectivity for RARβ and RARγ. drugbank.comnih.govnih.govpatsnap.comnih.gov This selectivity is considered a key aspect of its mechanism, potentially contributing to an optimized therapeutic profile. nih.govnih.gov Unlike some other retinoids, tazarotenic acid does not bind to retinoid X receptors (RXRs), further defining its receptor-specific action. nih.govnih.govnih.gov The predominant RAR subtype in adult human skin is RARγ, which may explain the compound's efficacy in topical applications. nih.govmdedge.com
The interaction between tazarotenic acid and RAR subtypes is a critical initiating event for its pharmacological activity. As an acetylenic retinoid, its structure facilitates selective binding to the ligand-binding pockets of RARβ and RARγ. nih.govnih.gov This specific binding affinity distinguishes it from pan-agonists that interact more uniformly with all RAR subtypes. The binding of tazarotenic acid to the receptor initiates a cascade of molecular events that ultimately alters gene transcription. patsnap.com While detailed crystallographic data for tazarotenic acid complexed with each RAR subtype is not extensively covered, studies with other synthetic retinoids show that even minor structural differences can lead to distinct binding modes within the receptor pockets, influencing subtype selectivity. rsc.org This principle underlies the targeted action of receptor-selective molecules like tazarotenic acid.
| Receptor Subtype | Binding Activity | Selectivity |
|---|---|---|
| RAR-alpha (RARα) | Binds | Lower |
| RAR-beta (RARβ) | Binds | Relatively Selective |
| RAR-gamma (RARγ) | Binds | Relatively Selective |
| Retinoid X Receptors (RXRs) | Does not bind | Inactive |
The binding of an agonist ligand, such as tazarotenic acid, to the ligand-binding domain of an RAR induces a significant conformational change in the receptor protein. nih.gov This structural alteration is fundamental to the receptor's activation. The agonist-induced transconformation is the pivotal step that transitions the receptor from a repressive to an active state. This change in shape facilitates the dissociation of corepressor proteins and the subsequent recruitment of coactivator proteins, which are essential for initiating gene transcription. drugbank.comwikipedia.orgnih.gov
Regulation of Gene Expression and Transcriptional Networks
The primary mechanism through which tazarotenic acid influences cellular processes is by modulating gene expression. drugbank.com After binding its ligand, the RAR must form a heterodimer with an RXR. drugbank.comwikipedia.orgmdedge.com This RAR/RXR heterodimer complex functions as the active unit that binds to specific sequences on the DNA to regulate the transcription of target genes. drugbank.comwikipedia.org
The RAR/RXR heterodimer, activated by tazarotenic acid, binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are located in the promoter regions of target genes. drugbank.compatsnap.commdedge.com These RAREs act as docking sites for the receptor complex, allowing it to influence the transcriptional machinery. RAREs are typically characterized by tandem repeats of the nucleotide sequence 5'-AGGTCA-3'. drugbank.com The binding of the tazarotenic acid-RAR/RXR complex to RAREs is the direct mechanism through which it modulates the transcription of genes involved in cellular differentiation and proliferation. patsnap.commdedge.com
In its unliganded state (apo-RAR), the RAR/RXR heterodimer is bound to RAREs and associated with a multiprotein complex of corepressors. drugbank.comwikipedia.org These corepressors actively suppress gene transcription by inducing histone deacetylation, which results in a condensed chromatin structure that is inaccessible to the transcription machinery. drugbank.com
Upon binding of tazarotenic acid, the RAR undergoes a conformational change that destabilizes its interaction with the corepressor complex, leading to its dissociation. drugbank.comwikipedia.org This unmasks a binding surface on the receptor that allows for the recruitment of coactivator proteins. drugbank.comnih.gov These coactivators then promote transcriptional activation, often through histone acetyltransferase activity, which remodels the chromatin into a more relaxed state, thereby facilitating the transcription of the target gene. drugbank.com
The activation of RARs by tazarotenic acid leads to changes in the expression of specific gene profiles, which underlies its therapeutic effects. A key set of genes upregulated by this compound are the Tazarotene-Induced Genes (TIGs), namely TIG1, TIG2, and TIG3. nih.govmerckmillipore.comnih.gov These genes are believed to mediate some of the antiproliferative effects of tazarotene (B1682939). merckmillipore.comselleckchem.com Notably, TIG1 expression is specifically induced by RAR-selective retinoids like tazarotenic acid, but not by RXR-specific ligands. nih.govnih.gov
In addition to upregulating specific genes, tazarotenic acid also down-regulates markers associated with abnormal keratinocyte proliferation and differentiation. merckmillipore.com For instance, it has been shown to reduce the expression of keratinocyte transglutaminase I. mdedge.com Furthermore, it can negatively regulate gene expression dependent on the transcription factor activator protein-1 (AP-1), a factor linked to inflammation and cell proliferation. nih.govmdedge.com Studies in specific cell lines have also shown that tazarotene, in combination with an RXR ligand, can induce the hypophosphorylation of the retinoblastoma (RB) tumor suppressor protein, contributing to cell cycle arrest and differentiation. nih.gov
| Gene/Marker | Effect of Tazarotenic Acid | Associated Cellular Process |
|---|---|---|
| Tazarotene-Induced Gene 1 (TIG1) | Upregulation | Antiproliferation |
| Tazarotene-Induced Gene 2 (TIG2) | Upregulation | Antiproliferation, Immune Modulation |
| Tazarotene-Induced Gene 3 (TIG3) | Upregulation | Tumor Suppression, Antiproliferation |
| Keratinocyte Proliferation Markers | Downregulation | Normalization of Cell Growth |
| Keratinocyte Differentiation Markers (e.g., Transglutaminase I) | Downregulation | Normalization of Cell Differentiation |
| AP-1 Dependent Genes | Downregulation | Anti-inflammatory, Antiproliferation |
Influence on Cellular Processes: Differentiation, Proliferation, and Apoptosis
The biological activity of tazarotenic acid is characterized by its significant influence on fundamental cellular processes, including differentiation, proliferation, and apoptosis. These effects are central to its mechanism of action and have been investigated in various cell models. By modulating the expression of specific genes, tazarotenic acid can help normalize abnormal cell growth and behavior. researchgate.net
Studies in Cultured Epithelial Cell Lines
Tazarotenic acid's effects on epithelial cells, particularly keratinocytes, are well-documented. In conditions like psoriasis, which are characterized by hyperproliferation and abnormal differentiation of keratinocytes, tazarotenic acid helps to normalize these processes. nih.govpatsnap.com It suppresses the excessive cell division and corrects the aberrant differentiation pathways that lead to the pathological features of the disease. researchgate.netnih.gov
The impact of the parent compound, tazarotene, has also been studied extensively in the context of skin cancer. In studies on basal cell carcinomas (BCC), topical application of tazarotene resulted in tumor regression associated with reduced cellular proliferation and increased apoptosis. nih.gov In vitro experiments on cultured basaloid tumor cells confirmed that tazarotene induces a concentration-dependent inhibition of growth and a higher rate of apoptosis. nih.gov This pro-apoptotic and anti-proliferative activity is linked to the upregulation of specific genes, such as RAR-β and bax. nih.gov
Furthermore, in melanoma cell lines, tazarotenic acid influences cell proliferation, differentiation, and apoptosis by activating the expression of downstream genes known as tazarotene-induced genes (TIGs), including TIG1, TIG2, and TIG3. nih.govmdpi.comnih.gov The induction of these genes is critical for inhibiting tumor cell growth and promoting programmed cell death. mdpi.com For example, TIG3 expression, which is often reduced in hyperproliferative skin diseases and skin cancers, is increased by retinoid treatment, an effect associated with reduced cell proliferation and the restoration of normal differentiation. researchgate.net
Table 1: Effects of Tazarotenic Acid on Cellular Processes in Epithelial Cell Lines This table is interactive. You can sort the columns by clicking on the headers.
| Cell Line/Model | Cellular Process | Key Findings | Reference(s) |
|---|---|---|---|
| Human Keratinocytes | Differentiation & Proliferation | Normalizes abnormal differentiation and suppresses hyperproliferation. | nih.govpatsnap.com |
| Basal Cell Carcinoma (BCC) | Proliferation & Apoptosis | Reduced proliferation (decreased Ki-67 marker) and increased apoptosis (programmed cell death). | nih.gov |
| Basaloid Tumor Cells | Proliferation & Apoptosis | Induces dose-dependent growth inhibition and an increased rate of apoptosis in culture. | nih.gov |
Investigations in Fibroblast and Immune Cell Models
The influence of tazarotenic acid extends beyond epithelial cells to include fibroblasts and various immune cells. In fibroblast models, tazarotene has been shown to promote angiogenesis (the formation of new blood vessels). nih.gov This effect is not due to a direct increase in fibroblast proliferation but rather to the induced secretion of a suite of proangiogenic factors, including hepatocyte growth factor (HGF), vascular endothelial growth factor (VEGF), and placental growth factor (PlGF). nih.govnih.gov This paracrine signaling from fibroblasts stimulates endothelial cells to form new vascular structures. nih.gov
In the context of the immune system, tazarotenic acid demonstrates immunomodulatory properties. It can regulate immune responses by suppressing the activation of T-cells and reducing the production of inflammatory molecules like interleukin-6 (IL-6) in keratinocytes. nih.gov The induction of TIG1 may enhance the immune system's ability to target and eliminate tumor cells by promoting the chemotaxis of immune cells. imrpress.com Additionally, the induced gene TIG2 has been shown to regulate tumor-associated macrophages (TAMs), further highlighting the compound's role in modulating the tumor immune microenvironment. nih.gov
Cross-Talk with Other Intracellular Signaling Pathways and Nuclear Receptors
Tazarotenic acid functions by integrating into the complex network of intracellular signaling. Its primary targets are nuclear receptors, but its effects ripple out to modulate other key pathways that control cell fate.
Interactions with Retinoid X Receptors (RXRs) and other Nuclear Receptor Superfamily Members
Tazarotenic acid is a receptor-selective retinoid. nih.gov Its primary molecular targets are the retinoic acid receptors (RARs), specifically showing preferential binding to the RARβ and RARγ subtypes. nih.govpatsnap.comhmdb.ca A key feature of its selectivity is that it does not directly bind to the retinoid X receptors (RXRs). nih.govnih.gov
Despite this lack of direct binding, RXRs are essential for the function of tazarotenic acid. RARs exert their control over gene expression by forming a heterodimer with an RXR. mdedge.commedchemexpress.com This RAR/RXR complex is the functional unit that binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes to regulate their transcription. patsnap.commdedge.com
The importance of this partnership is highlighted in studies using leukemia cell lines. In these cells, tazarotene alone was unable to induce differentiation; however, when combined with a compound that specifically activates RXRs, it effectively triggered cell cycle arrest and myeloid differentiation. nih.gov This demonstrates that while tazarotenic acid initiates its signal through RARs, the activation state of the RXR partner in the heterodimer is crucial for determining the ultimate cellular outcome.
Modulation of AP-1 and Other Key Transcription Factors
A significant mechanism of action for tazarotenic acid involves its antagonistic effect on the Activator Protein-1 (AP-1) transcription factor. nih.govimrpress.comresearchgate.net AP-1 is a protein complex, typically composed of c-Jun and c-Fos, that plays a critical role in promoting cell proliferation and inflammation. nih.gov
Tazarotenic acid-bound RARs can repress the transcriptional activity of AP-1. nih.govmdpi.com This repression is a key component of the compound's anti-proliferative and anti-inflammatory effects. The underlying mechanism involves the RAR protein interfering with the ability of the AP-1 complex to bind to its target DNA sites, thereby blocking the transcription of AP-1-responsive genes. nih.gov This negative regulation provides a direct pathway by which tazarotenic acid can limit cell growth and inflammation. nih.govnih.gov
Effects on Specific Cellular Enzymes and Pathways (e.g., Sulfatase Activity)
Recent research has uncovered a novel role for tazarotene in modulating the activity of specific cellular enzymes, namely sulfatases. A drug screening study identified tazarotene as a compound capable of increasing the activity of multiple sulfatases in patient-derived fibroblasts from individuals with Multiple Sulfatase Deficiency (MSD). nih.govnih.gov
MSD is a rare genetic disorder caused by mutations in the SUMF1 gene, which produces the formylglycine-generating enzyme (FGE). mbexc.de FGE is essential for the post-translational activation of all sulfatases. nih.gov In MSD patient cells, tazarotene treatment led to a dose- and time-dependent increase in the activity of several sulfatases. nih.govmbexc.de This effect is believed to result from tazarotene increasing the stability of the defective FGE protein variants. mbexc.de
Additionally, tazarotenic acid itself is a substrate for specific enzymes. It is metabolized by the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are the same enzymes responsible for the catabolism of natural all-trans-retinoic acid. nih.gov
Table 2: Effects of Tazarotene on Sulfatase Activity in Multiple Sulfatase Deficiency (MSD) Fibroblasts This table summarizes the reported increase in activity for several sulfatases following treatment. Note: The most significant effects were often observed in combination with the RXR agonist bexarotene (B63655).
| Sulfatase | Fold Increase in Activity | Experimental Conditions | Reference(s) |
|---|---|---|---|
| Arylsulfatase A (ARSA) | up to 7.6-fold | 10 µM Tazarotene / 20 µM Bexarotene for 9 days | nih.gov |
| Arylsulfatase B (ARSB) | ~2.6-fold | 10 µM Tazarotene / 20 µM Bexarotene for 6 days | nih.gov |
| N-acetylgalactosamine-6-sulfatase (GALNS) | ~3.3-fold | 10 µM Tazarotene / 20 µM Bexarotene for 6 days | nih.gov |
| Steryl-sulfatase (STS) | ~7.7-fold | 10 µM Tazarotene / 20 µM Bexarotene for 6 days | nih.gov |
Biotransformation and Metabolic Fate of Tazarotenic Acid Methyl Ester in Preclinical Systems
Identification of Major Metabolites and Biotransformation Pathways
The metabolic journey of Tazarotenic Acid Methyl Ester, a retinoid prodrug, involves a series of well-defined biotransformation reactions that convert it from an inactive ester into an active acid form, which is then further metabolized for elimination. The primary pathways include hydrolysis, oxidation, and subsequent formation of polar metabolites.
The initial and most critical step in the biotransformation of this compound is its rapid hydrolysis. nih.gov As a prodrug, the methyl ester form is pharmacologically inactive. This ester linkage is cleaved by ubiquitous esterase enzymes present in biological systems. nih.govnih.gov This enzymatic action results in the formation of its principal active metabolite, Tazarotenic Acid. nih.govnih.govnih.gov This conversion process is the key activation step, unmasking the carboxylic acid group essential for pharmacological activity. nih.govresearchgate.net Following oral administration of the related ethyl ester prodrug, tazarotene (B1682939), only the active tazarotenic acid was detected in the blood, underscoring the efficiency and extent of this initial hydrolytic conversion. nih.gov
Once activated to Tazarotenic Acid, the molecule undergoes further Phase I metabolism, primarily through oxidative pathways. nih.govnih.gov These reactions target the sulfur atom within the thiochromane ring of the molecule. The major oxidative metabolite identified in preclinical and human studies is Tazarotenic Acid Sulfoxide (B87167). nih.gov This sulfoxide can be subsequently oxidized further to form Tazarotenic Acid Sulfone. nih.gov In vitro experiments have confirmed that this sequential metabolism from the acid to the sulfoxide and then to the sulfone is a key transformation pathway. nih.gov
Major Metabolites of this compound
| Parent Compound/Metabolite | Metabolic Pathway | Resulting Compound | Significance |
|---|---|---|---|
| This compound | Ester Hydrolysis | Tazarotenic Acid | Active Metabolite |
| Tazarotenic Acid | Oxidation | Tazarotenic Acid Sulfoxide | Major Oxidative Metabolite |
| Tazarotenic Acid Sulfoxide | Oxidation | Tazarotenic Acid Sulfone | Secondary Oxidative Metabolite |
Following the oxidative transformations that increase the polarity of Tazarotenic Acid, the molecule and its metabolites are prepared for elimination. The body further processes these compounds into other polar metabolites to facilitate rapid excretion from the body. nih.govnih.gov While specific conjugation products are not extensively detailed in available literature, this process is characteristic of Phase II metabolism, where polar groups are added to the molecule. These reactions typically involve conjugation with endogenous substances like glucuronic acid or sulfate, which significantly increases water solubility and aids in their removal via urinary and fecal pathways. nih.gov
Characterization of Enzymatic Systems Involved in Metabolism
The biotransformation of this compound is mediated by specific families of enzymes that are central to drug metabolism. Esterases are responsible for the initial prodrug activation, while Cytochrome P450 enzymes handle the subsequent oxidative modifications of the active metabolite.
Esterase enzymes are fundamental to the activation of this compound. nih.govnih.gov These enzymes catalyze the hydrolysis of the methyl ester, a reaction that is essential for converting the inactive prodrug into the pharmacologically active Tazarotenic Acid. nih.govnih.gov This metabolic step occurs rapidly within the body. nih.govnih.gov Studies investigating the topical application of similar ester-based prodrugs have demonstrated significant esterase activity in skin homogenates, indicating that activation can occur locally within the target tissue as well as systemically. researchgate.net
The oxidative metabolism of the active Tazarotenic Acid is primarily carried out by members of the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Research has identified Tazarotenic Acid as the first xenobiotic (foreign compound) substrate for two specific CYP enzymes: CYP26A1 and CYP26B1. nih.govnih.gov These enzymes are known for their role in metabolizing endogenous retinoic acid. In vitro studies demonstrated that CYP26A1 and CYP26B1 effectively catalyze the oxidation of Tazarotenic Acid at its benzothiopyranyl moiety, leading to the formation of the sulfoxide and sulfone metabolites. nih.gov The rates of metabolite formation by these two enzymes were the highest among a panel of enzymes tested, confirming their primary role in the oxidative clearance of the active compound. nih.govnih.gov
Enzymatic Systems in this compound Metabolism
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Substrate | Product(s) |
|---|---|---|---|---|
| Esterases | General Esterases | Hydrolysis (Prodrug Activation) | This compound | Tazarotenic Acid |
| Cytochrome P450 | CYP26A1, CYP26B1 | Oxidation | Tazarotenic Acid | Tazarotenic Acid Sulfoxide, Tazarotenic Acid Sulfone |
Based on a comprehensive search for scientific literature, there is no available preclinical pharmacokinetic data specifically for the compound "this compound." The existing body of research focuses extensively on tazarotene (the ethyl ester prodrug) and its primary active metabolite, tazarotenic acid.
Therefore, it is not possible to provide the requested article on the biotransformation and metabolic fate of this compound, including its tissue distribution, excretion, and clearance in preclinical animal models, as no specific studies on this exact methyl ester compound were found.
The available scientific information consistently details the pharmacokinetic profile of tazarotene and tazarotenic acid. Following administration, the prodrug tazarotene is rapidly hydrolyzed by esterases to form tazarotenic acid. nih.govnih.gov This active metabolite is the primary circulating species. nih.gov Subsequent metabolism of tazarotenic acid leads to the formation of sulfoxides and other polar metabolites, which are then eliminated from the body. nih.govnih.govresearchgate.net Studies in animal models and humans show that elimination occurs through both fecal and urinary pathways. nih.govnih.gov Research also indicates that tazarotenic acid does not tend to accumulate in adipose tissue. nih.gov
However, without specific studies on the methyl ester variant, any discussion of its preclinical pharmacokinetic profile would be speculative and would not meet the required standards of scientific accuracy.
Structure Activity Relationships Sar and Structure Metabolism Relationships Smr of Tazarotenic Acid Methyl Ester Analogs
Elucidation of Key Structural Features for RAR Agonism and Selectivity
Tazarotenic Acid Methyl Ester is a prodrug that is selective for the RARβ and RARγ subtypes. nih.govresearchgate.net This selectivity is governed by specific structural characteristics that allow for a precise fit within the ligand-binding pockets (LBP) of these particular receptor isoforms. The general structure of retinoids consists of three main parts: a hydrophobic section, a linker, and a polar group, all of which are optimized in Tazarotene's design. nih.gov
The structure of this compound features a 4,4-dimethyl-3,4-dihydro-2H-thiopyran group linked via an ethynyl (B1212043) spacer to an ethyl nicotinate (B505614) moiety. The replacement of the flexible polyene chain found in natural retinoids with more rigid aromatic and heteroaromatic ring systems, a characteristic of arotinoids, significantly enhances molecular stability. nih.govnih.gov
These rigid structures are crucial for orienting the molecule correctly within the RAR ligand-binding pocket. The specificity for RARβ and RARγ arises from the unique topography of their respective binding sites. embopress.org The crystal structure of RARβ, for instance, reveals a distinct, larger cavity compared to other RAR isotypes, which can accommodate the bulkier, specific architecture of Tazarotene (B1682939) and its analogs. embopress.org Modifications to these aromatic or heteroaromatic rings, such as altering substituents or replacing the rings themselves, can drastically change the binding affinity and selectivity profile of the compound. For example, the substitution pattern on the aromatic rings can influence π-π stacking interactions and other non-covalent bonds with amino acid residues in the receptor pocket, thereby fine-tuning the agonist activity. mdpi.com
This compound is, by design, a prodrug. nih.gov Its biological activity is contingent upon the in-vivo hydrolysis of its ethyl ester group. This biotransformation is catalyzed by esterase enzymes present in the skin and other tissues, which cleave the ester bond to yield the active metabolite, Tazarotenic Acid, and ethanol. nih.govnih.gov
The free carboxyl group of Tazarotenic Acid is the critical polar component responsible for high-affinity binding to RARs. nih.gov This carboxylate moiety acts as a hydrogen bond donor and acceptor, forming a crucial "salt bridge" interaction with a conserved positively charged amino acid residue (typically an arginine) within the ligand-binding domain of the RARs. drugdesign.org This interaction anchors the ligand in the pocket and is a primary trigger for the conformational changes in the receptor that lead to the dissociation of corepressors and recruitment of coactivators, ultimately initiating gene transcription. embopress.org The ester form of the molecule is inactive because it cannot form this critical hydrogen bond interaction. drugdesign.org Therefore, the rate and extent of ester hydrolysis are pivotal factors determining the potency and onset of action of the compound. nih.gov
Impact of Structural Modifications on Cellular Responses and Gene Modulation
Once the active metabolite, Tazarotenic Acid, binds to and activates RARβ and RARγ, it modulates the transcription of a specific set of target genes. researchgate.net This gene regulation underlies its effects on cellular differentiation, proliferation, and inflammation. mdpi.com Structural modifications to the Tazarotene molecule can influence not only its receptor affinity and selectivity but also the profile of genes it regulates.
The activation of RARs by Tazarotenic Acid leads to the regulation of several downstream genes, notably the Tazarotene-Induced Genes (TIGs), such as TIG1, TIG2, and TIG3. nih.gov These genes are key players in mediating the anti-proliferative and pro-differentiative effects of the retinoid. mdpi.comnih.gov
TIG1 has been shown to suppress tumor cell growth by inducing endoplasmic reticulum stress. mdpi.comnih.gov
TIG2 can enhance immune surveillance within the tumor microenvironment. mdpi.com
TIG3 is involved in regulating cell proliferation and differentiation to inhibit tumor cell growth. mdpi.com
Changes in the structure of the Tazarotene analog could alter the conformation of the activated receptor complex, potentially leading to differential recruitment of coactivator proteins and, consequently, a modified pattern of gene expression and a different spectrum of cellular responses.
| Gene | Change in Expression | Cellular Consequence |
|---|---|---|
| Tazarotene-Induced Gene 1 (TIG1) | Upregulated | Suppresses cell growth and proliferation by inducing endoplasmic reticulum stress. mdpi.comnih.gov |
| Tazarotene-Induced Gene 2 (TIG2) | Upregulated | Regulates immune cell activation and alters the tumor microenvironment to inhibit tumor growth. mdpi.com |
| Tazarotene-Induced Gene 3 (TIG3) | Upregulated | Restores normal cell proliferation and differentiation pathways, inhibiting tumor cell spread. mdpi.com |
Correlation Between Chemical Structure and Metabolic Stability in Biological Systems
The relationship between a molecule's chemical structure and its metabolic stability is critical for its pharmacokinetic profile. The acetylenic retinoid structure of Tazarotene, with its stable aromatic and heteroaromatic rings, confers greater resistance to metabolic degradation compared to the polyene chains of natural retinoids. nih.gov
The primary metabolic pathway for Tazarotene and its active form, Tazarotenic Acid, involves oxidation. nih.gov The sulfur atom within the 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety is particularly susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone metabolites. nih.gov These oxidative processes are typically mediated by cytochrome P450 enzymes. The resulting metabolites are more polar and are more readily eliminated from the body. researchgate.net
Structural modifications can significantly alter this metabolic profile. For example, replacing the sulfur atom with a different heteroatom or altering the substituents on the thiopyran ring could block or change the site of oxidation, thereby increasing the half-life of the compound. pressbooks.pub Similarly, modifications to other parts of the molecule could introduce new sites for metabolism or protect existing ones, highlighting the close link between chemical structure and metabolic stability. researchgate.netnih.gov
| Structural Feature | Impact on Metabolism | Resulting Property |
|---|---|---|
| Aromatic/Heteroaromatic Rings | Provide greater resistance to degradation compared to polyene chains. nih.gov | Increased overall molecular stability. |
| Ethyl Ester Group | Site of enzymatic hydrolysis by esterases to form the active carboxylic acid. nih.gov | Acts as a prodrug moiety, enabling activation at the target site. |
| Thiopyran Ring (Sulfur Atom) | Primary site of oxidative metabolism (to sulfoxide and sulfone). nih.gov | Determines the major metabolic clearance pathway. |
| 4,4-dimethyl groups | Provide steric hindrance, which can protect adjacent parts of the molecule from metabolic attack. | Potentially enhanced metabolic stability compared to unsubstituted analogs. |
Advanced Analytical Methodologies for Tazarotenic Acid Methyl Ester Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is the cornerstone for isolating and measuring Tazarotenic Acid Methyl Ester in complex matrices. The choice of technique is dictated by the sample type, the required sensitivity, and the analytical objective, ranging from routine quality control to in-depth metabolic studies.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the analysis of this compound. These methods offer high resolution, sensitivity, and precision for both quantification and impurity profiling.
Reversed-phase HPLC (RP-HPLC) is the predominant mode used for separation. researchgate.netresearchgate.net The separation is typically achieved on C18 columns, which provide excellent retention and selectivity for the relatively non-polar this compound. researchgate.netnih.govnih.gov The use of UHPLC systems, with columns packed with sub-2 µm particles, allows for significantly faster analysis times and improved chromatographic efficiency compared to traditional HPLC. nih.gov
Method development often involves optimizing the mobile phase composition, which typically consists of an aqueous buffer (like phosphate or formate buffer) and an organic modifier such as acetonitrile or methanol. researchgate.netnih.govresearchgate.net Gradient elution is frequently used to ensure the effective separation of the main compound from related impurities and degradation products within a reasonable timeframe. researchgate.netresearchgate.netresearchgate.netnih.gov Detection is commonly performed using a photodiode array (PDA) detector, with a monitoring wavelength set around 325 nm, corresponding to the chromophore of the tazarotene-related structures. researchgate.netresearchgate.net
Validation of these methods is performed according to regulatory guidelines, establishing linearity, accuracy, precision, and robustness to ensure reliable and consistent results. researchgate.netresearchgate.netnih.gov For instance, a validated UHPLC method for the simultaneous quantification of tazarotene (B1682939) and its active metabolite, tazarotenic acid, demonstrated linearity over a wide concentration range with correlation coefficients (r²) of ≥0.99. nih.gov Similar validation parameters would be essential for methods quantifying this compound.
Table 1: Example HPLC/UHPLC Parameters for Analysis of Tazarotene-Related Compounds
| Parameter | HPLC Condition | UHPLC Condition |
|---|---|---|
| Column | Waters Symmetry C18 (150 mm x 3.9 mm, 5 µm) researchgate.net | Acquity UPLC® BEH C18 (1.7 µm) nih.gov |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0) researchgate.net | 1% Formic Acid with 5mM Ammonium Acetate nih.gov |
| Mobile Phase B | Methanol:Tetrahydrofuran (95:5 v/v) researchgate.net | Acetonitrile nih.gov |
| Elution Mode | Gradient researchgate.net | Gradient nih.gov |
| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net | 0.4 mL/min nih.gov |
| Detection | PDA at 325 nm researchgate.netresearchgate.net | QDa Mass Detector nih.gov |
| Column Temperature | 30°C researchgate.net | 38°C nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While less common than HPLC for retinoid-related compounds, GC-MS can be applied to the analysis of this compound. The methyl ester functional group generally imparts sufficient volatility for GC analysis. nih.gov
For GC-MS analysis, the sample is first vaporized and introduced into a GC column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. A polar cyanocolumn can be effective for separating isomers of fatty acid methyl esters, a principle that could be applied to other methyl esters as well. nih.gov The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification.
A key advantage of GC-MS is its high sensitivity and the structural information provided by the mass spectra, which can be compared against libraries for identification. nih.govjmchemsci.com If the compound itself has limited volatility, derivatization techniques, such as silylation, can be employed to create more volatile derivatives suitable for GC-MS analysis. hrgc.eu This approach has been used for the analysis of other complex molecules. hrgc.eu
Table 2: General GC-MS Parameters for Methyl Ester Analysis
| Parameter | Typical Condition |
|---|---|
| Injection Mode | Split/Splitless |
| Column | Fused silica capillary column (e.g., DB-5ms, HP-INNOWax) |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Ion Trap |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Hyphenated Techniques (e.g., LC-MS/MS, LC-HRMS) for Metabolite and Impurity Profiling
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), are indispensable for the comprehensive profiling of metabolites and impurities. mdpi.comlcms.cz These methods combine the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry.
LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices like plasma. nih.gov For instance, a validated LC-MS/MS method for the simultaneous determination of tazarotene and tazarotenic acid in minipig plasma achieved a lower limit of quantification in the picogram per milliliter range (10-600 pg/mL). nih.gov This level of sensitivity is crucial for pharmacokinetic and metabolic studies. The method typically operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. mdpi.com
LC-HRMS, using analyzers like Orbitrap or Time-of-Flight (TOF), provides accurate mass measurements, which greatly aids in the identification of unknown impurities and metabolites. mdpi.com By determining the elemental composition of an unknown peak, researchers can propose potential structures, which can then be confirmed through further experimentation. This technique was instrumental in characterizing degradation products of tazarotene under various stress conditions. researchgate.net
Spectroscopic and Spectrometric Approaches for Structural Characterization
Beyond chromatographic separation, spectroscopic and spectrometric methods are essential for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. springernature.comnih.gov A complete structural assignment of this compound can be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments.
The ¹H NMR spectrum provides information about the different types of protons and their connectivity. For this compound, a characteristic singlet peak would be observed around 3.7 ppm, corresponding to the three protons of the methyl ester group. aocs.org The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Two-dimensional NMR techniques are used to piece together the molecular fragments.
COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different parts of the molecule.
Through the systematic analysis of these NMR data, the complete and unambiguous structure of this compound can be confirmed.
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl Ester (CH₃) | ~3.7-3.9 | Singlet |
| Dimethyl (2 x CH₃) | ~1.3-1.5 | Singlet |
| Thiochroman (B1618051) Methylene (CH₂) | ~2.8-3.2 | Multiplets |
Mass Spectrometry (MS and MSn) for Compound Identification and Fragmentation Studies
Mass Spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information about a compound through its fragmentation pattern. miamioh.edu When coupled with a separation technique like LC or GC, it allows for the confident identification of compounds in a mixture. nih.gov
In the analysis of this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (337.44 g/mol ). axios-research.com High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). youtube.com The resulting product ions provide valuable structural information. For esters, characteristic fragmentation pathways include: youtube.com
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.
Loss of the alkoxy group: Cleavage of the C-O bond of the ester, resulting in the loss of •OCH₃.
McLafferty rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain, though less likely to be the primary pathway for this specific molecule. youtube.com
By studying these fragmentation patterns, researchers can confirm the identity of this compound and differentiate it from its isomers and related impurities. researchgate.netnih.gov
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Tazarotene |
| Tazarotenic Acid |
| Acetonitrile |
| Methanol |
| Tetrahydrofuran |
| Formic Acid |
| Ammonium Acetate |
Development and Validation of Bioanalytical Methods for In Vitro and Preclinical Samples
The quantification of this compound and its related compounds in biological samples is foundational for preclinical research. The development of robust bioanalytical methods is essential for understanding the metabolic fate and disposition of this compound in complex in vitro and in vivo systems. These methods must be sensitive, specific, and reliable to generate high-quality data.
Effective sample preparation is a critical first step in the bioanalytical workflow, designed to remove interfering substances from complex matrices such as plasma, serum, or tissue homogenates, thereby enhancing the accuracy and sensitivity of the analysis. The choice of technique depends on the physicochemical properties of the analyte and the nature of the biological matrix.
For compounds like this compound, several strategies are employed:
Liquid-Liquid Extraction (LLE): LLE is a conventional and effective technique used to separate analytes based on their differential solubility in two immiscible liquid phases. An organic solvent, such as methyl tert-butyl ether (TBME), is often used to extract the compound of interest from the aqueous biological sample. This method is effective at removing proteins and highly polar interfering components.
Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient cleanup than LLE. It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte, which is then eluted with a small volume of an appropriate solvent. This technique can be automated for high-throughput applications and is highly effective for concentrating the analyte and removing a wide range of matrix interferences.
Protein Precipitation (PPT): This is one of the simplest and fastest methods for removing proteins from plasma or serum samples. It involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, to the sample. The precipitated proteins are then separated by centrifugation, and the resulting supernatant containing the analyte can be directly injected into the analytical system or subjected to further cleanup.
Volumetric Absorptive Microsampling (VAMS): VAMS is a modern technique that allows for the collection of a precise volume of a biological fluid (e.g., 10-20 µL of blood) onto an absorptive tip. nih.gov This approach simplifies sample collection and storage, particularly in preclinical studies involving small animals, and aligns with the principles of the 3Rs (reduction, refinement, and replacement) in animal research. nih.gov
In a study focused on the simultaneous detection of tazarotene and its active metabolite, tazarotenic acid, in porcine skin, a specific sample preparation method was developed. The skin matrix was first homogenized, and then calibration standards were prepared by spiking the blank matrix with working standard solutions diluted with acetonitrile. nih.gov This highlights the importance of tailoring the sample preparation strategy to the specific biological matrix being investigated.
Once a suitable sample preparation strategy and analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), are developed, the method must be validated to ensure its performance is suitable for its intended research application. Validation is performed in accordance with established guidelines and typically assesses specificity, linearity, accuracy, precision, and sensitivity.
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is paramount. Validation studies confirm that there is no significant interference from endogenous matrix components, metabolites, or degradation products at the retention time of the analyte. nih.gov
Linearity and Range: Linearity is established by analyzing a series of calibration standards over a specified concentration range. The method's response should be directly proportional to the analyte concentration. For tazarotene and tazarotenic acid in porcine skin, linearity was established over concentration ranges of 0.4–18,750 ng/mL and 13.3–12,500 ng/mL, respectively, with correlation coefficients (r²) of ≥0.99. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD), while accuracy is the closeness of the measured value to the true value. For research applications, precision values of <15% RSD and accuracy within ±15% are generally considered acceptable. nih.gov
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For instance, a validated UPLC-MS/MS method for tazarotene and tazarotenic acid reported LLOQ values of 0.40 ng/mL and 13.32 ng/mL, respectively. nih.gov
| Parameter | Tazarotene | Tazarotenic Acid | Related Impurities | Reference |
|---|---|---|---|---|
| Linearity Range (µg/mL) | 0.0004 - 18.75 | 0.0133 - 12.5 | 0.01 - 0.02 (LOQ) | nih.govresearchgate.net |
| Correlation Coefficient (r²) | >0.999 | ≥0.99 | >0.999 | nih.govresearchgate.net |
| Precision (%RSD) | <15% | <15% | <2.2% | nih.govresearchgate.net |
| Accuracy (% Recovery) | 95.3% - 107.0% | <15% (deviation) | 95% - 105% | nih.govresearchgate.netresearchgate.net |
| LLOQ (µg/mL) | 0.0004 | 0.0133 | 0.01 - 0.02 | nih.govresearchgate.net |
Characterization of Degradation Products and Stability Profiles
Understanding the stability of this compound is crucial for the development of analytical methods and for ensuring the integrity of preclinical research samples. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the molecule under various stress conditions.
Forced degradation studies on the closely related prodrug, tazarotene, provide significant insight into the potential stability profile of this compound. These studies subject the compound to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Degradation: Tazarotene has been shown to be unstable under both acidic and basic hydrolytic conditions. researchgate.netnih.govresearchgate.net The primary degradation product formed through hydrolysis is tazarotenic acid, its active metabolite, which results from the cleavage of the ester bond. researchgate.netnih.govresearchgate.net This pathway is highly relevant for this compound, where hydrolysis would also yield tazarotenic acid.
Oxidative Degradation: The compound is also susceptible to oxidative stress. Studies have shown that tazarotene degrades in the presence of oxidizing agents, leading to the formation of multiple degradation products. researchgate.netnih.gov One of the major oxidative degradants identified is tazarotene sulfoxide (B87167), indicating that the sulfur atom in the thiochroman ring is a site of oxidation. researchgate.net The degradation process can affect the 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety, with the methyl groups and the sulfur atom being most susceptible to oxidation. researchgate.netresearchgate.net
Photolytic Degradation: Exposure to light can also induce degradation. Tazarotene proved to be unstable under photolytic conditions, yielding several degradation products. researchgate.netnih.gov Photocatalytic degradation studies identified eleven presumed products, with the transformation pathways primarily affecting the thiochroman portion of the molecule. researchgate.netresearchgate.net
Identifying the chemical structures of impurities and degradation products is a critical analytical challenge. A combination of advanced analytical techniques is typically required for unambiguous structural characterization.
LC-MS/MS and LC-HRMS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), such as Orbitrap MS, is a primary tool for the initial characterization of degradants. nih.gov These techniques provide accurate mass measurements of the parent ion and its fragments, allowing for the determination of elemental compositions and the proposal of putative structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products are often isolated using techniques like semi-preparative HPLC. The isolated compounds are then subjected to extensive one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR studies. researchgate.netnih.gov This powerful technique provides detailed information about the connectivity of atoms within the molecule, allowing for the unambiguous elucidation of the chemical structure.
Through these combined methodologies, researchers have successfully characterized several novel degradation products of tazarotene in addition to the known metabolites and degradants like tazarotenic acid and tazarotene sulfoxide. researchgate.netnih.gov
| Product Name | Formation Condition | Analytical Characterization Technique | Reference |
|---|---|---|---|
| Tazarotenic Acid | Acidic and Basic Hydrolysis | LC-HRMS, LC-MSn, NMR | researchgate.netnih.govresearchgate.net |
| Tazarotene Sulfoxide | Oxidation | LC-HRMS, LC-MSn, NMR | researchgate.netnih.gov |
| Novel Degradation Products (Multiple) | Hydrolytic, Oxidative, Photolytic | LC-HRMS, LC-MSn, NMR | nih.govresearchgate.net |
| Pseudo Degradation Products (from HCl stressor) | Acidic Hydrolysis (with HCl) | LC-HRMS, LC-MSn | researchgate.netnih.govresearchgate.net |
Computational and Theoretical Investigations of Tazarotenic Acid Methyl Ester
Molecular Docking and Ligand-Receptor Interaction Modeling with RARs
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method has been applied to understand the interaction between tazarotene (B1682939), the prodrug of tazarotenic acid, and its derivatives with the different isoforms of RARs (RARα, RARβ, and RARγ).
Prediction of Binding Modes and Affinities
Molecular docking studies have been conducted to analyze the binding modes of tazarotene and its derivatives within the active sites of RAR-alpha, RAR-beta, and RAR-gamma. ucl.ac.uk These studies are crucial as tazarotene is a prodrug that is converted to its active form, tazarotenic acid, in vivo. The active form then binds to the RARs. Computational analyses have revealed that specific derivatives of tazarotene can form strong complexes with the different RAR isoforms. For instance, it has been shown that derivatives with COOH, CF3, and OCH3 substituents can form the most stable complexes with RAR-alpha, RAR-beta, and RAR-gamma, respectively. ucl.ac.uk
The primary interactions driving the binding of tazarotene to RARs are steric in nature, supplemented by hydrogen bonds. For example, in the Tazarotene-RAR-gamma complex, the steric interactions have a significantly higher score (-150.893) compared to the hydrogen bond interactions (-8.649), indicating that the shape complementarity between the ligand and the receptor's binding pocket is a major determinant of binding. ucl.ac.uk Hydrogen bonding, however, plays a crucial role in orienting the ligand within the active site. In the case of the Tazarotene-RAR-beta complex, hydrogen bonds are formed with the amino acid residue Ser 287 and two water molecules. ucl.ac.uk
While specific binding affinity values such as Kᵢ or ΔG from computational predictions for tazarotenic acid methyl ester are not extensively reported in the available literature, the interaction scores from docking studies provide a qualitative measure of the binding strength.
Identification of Critical Amino Acid Residues in the Binding Pocket
Through molecular docking simulations, key amino acid residues within the binding pockets of the RAR isoforms that interact with tazarotene have been identified. These interactions are predominantly hydrophobic and steric, with some key hydrogen bonds contributing to the stability of the ligand-receptor complex.
For the Tazarotene-RAR-gamma complex , a multitude of residues are involved in steric interactions, highlighting the extensive contact surface between the ligand and the receptor. These residues include:
Lys 236
Phe 288
Ser 289
Asp 290
Cys 237
Thr 287
Leu 233
Arg 278
Phe 201
Arg 274
Ile 275
Phe 304
Leu 268
Met 272
Arg 396
Ala 394
Leu 400
Ala 234
Met 415
Ile 412
Phe 230
Leu 271
Leu 416
Trp 227
Met 408
Gly 393
Ala 39 ucl.ac.uk
In the Tazarotene-RAR-beta complex , the key interaction involves a hydrogen bond with Ser 287 . ucl.ac.uk This interaction is critical for anchoring the ligand in the correct orientation within the binding pocket.
These identified residues are crucial for the selective binding of tazarotenic acid and its derivatives, and this information is invaluable for the rational design of new retinoids with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
While specific 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for various classes of compounds, including inhibitors of different enzymes and receptors mdpi.comnih.govnih.gov, detailed QSAR models specifically for this compound or a series of its close analogs are not extensively documented in the currently available literature. The development of such models would involve synthesizing a series of tazarotene derivatives and evaluating their biological activity against RARs. The resulting data would then be used to build a statistical model that could predict the activity of new, untested compounds. These models are powerful tools in drug design, as they can help prioritize which compounds to synthesize and test, thereby saving time and resources. mdpi.com
Identification of Physicochemical Descriptors Influencing Activity
QSAR models rely on the calculation of various physicochemical descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. Common physicochemical descriptors used in QSAR studies include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and the reactivity of the molecule.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. Steric properties are critical for ensuring a good fit within the receptor's binding pocket.
Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key descriptor of a molecule's hydrophobicity. It plays a significant role in membrane permeability and binding to hydrophobic pockets in receptors.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors in a molecule is important for specific interactions with the receptor.
In the context of this compound and its analogs, these descriptors would be crucial in a QSAR model to understand how modifications to the chemical structure affect its binding affinity and activity towards RARs. For instance, the electrostatic, hydrophobic, and hydrogen bond donor fields are often found to play important roles in 3D-QSAR models. nih.gov
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of the conformational flexibility of both the ligand and the receptor, as well as the stability of their complex.
Key insights that can be gained from MD simulations include:
Stability of the Ligand-Receptor Complex: By monitoring the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time, one can assess the stability of the complex. A stable complex will show relatively small fluctuations in RMSD. nih.gov
Flexibility of the Protein: The root mean square fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein. This can provide insights into how the receptor accommodates the ligand. nih.gov
Binding Free Energy Calculations: Advanced techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the snapshots from an MD simulation to estimate the binding free energy of the ligand to the receptor. nih.gov This provides a more quantitative measure of binding affinity than docking scores alone.
Identification of Key Interactions: MD simulations allow for the analysis of the persistence of interactions, such as hydrogen bonds and hydrophobic contacts, over time. This can help to confirm the importance of the interactions identified in molecular docking studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful theoretical tool to investigate the electronic structure and reactivity of molecules, offering insights that are complementary to experimental data. For this compound, while specific computational studies are not extensively available in public literature, the principles of quantum chemistry can be applied to understand its molecular properties. Such investigations typically employ methods like Density Functional Theory (DFT) to model the molecule and predict its behavior at the atomic and electronic levels.
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Quantum chemical calculations can elucidate the distribution of electrons within the this compound molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.
Furthermore, these computational methods can generate molecular electrostatic potential (MEP) maps. An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors on the map indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely highlight the electronegative oxygen and nitrogen atoms as regions of negative potential.
Reactivity descriptors, which are quantitative measures of a molecule's reactivity, can also be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a more quantitative framework for understanding and predicting the chemical behavior of this compound.
It is important to note that the following data tables are illustrative and based on typical values for similar organic molecules, as specific published computational data for this compound is not available. These tables are intended to demonstrate the type of information that would be obtained from a quantum chemical study.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO | -6.25 |
| Energy of LUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.80 |
Table 2: Calculated Global Reactivity Descriptors of this compound (Illustrative Data)
| Parameter | Value |
|---|---|
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.225 |
| Global Softness (S) | 0.449 |
| Electrophilicity Index (ω) | 3.641 |
These illustrative tables showcase the kind of detailed electronic structure and reactivity information that quantum chemical calculations can provide. Such data would be invaluable for understanding the chemical behavior of this compound, guiding further research into its mechanism of action and the design of new derivatives with potentially enhanced properties.
Future Research Directions and Research Tool Development Pertaining to Tazarotenic Acid Methyl Ester
Exploration of Novel Biological Targets and Pathways Beyond Canonical RARs
Future research into Tazarotenic Acid Methyl Ester is poised to expand beyond its well-established interaction with canonical retinoic acid receptors (RARs), specifically RARβ and RARγ. rjpbcs.com While these receptors are central to the therapeutic effects of its parent compound, tazarotene (B1682939), emerging evidence suggests that retinoids can engage in non-canonical signaling, opening new avenues for investigation. nih.govnih.gov A key direction will be to determine if this compound can modulate cellular functions independently of direct RAR-mediated gene transcription.
One promising area is the investigation of its potential role in rare genetic disorders. For instance, studies on the active metabolite, tazarotenic acid, have shown it can increase arylsulfatase A (ARSA) activity in cellular models of multiple sulfatase deficiency (MSD). embopress.org This effect points towards a novel mechanism of action involving the stabilization of key enzymes like the formylglycine-generating enzyme (FGE), which is crucial for sulfatase activation. embopress.org Future studies should explore whether this compound shares this capability, potentially identifying new therapeutic applications for lysosomal storage disorders.
Additionally, research could focus on non-genomic pathways, where retinoids influence intracellular signaling cascades without direct nuclear receptor binding. nih.gov This includes exploring interactions with cytoplasmic proteins and modulation of kinase pathways. nih.gov Identifying such non-canonical targets for this compound would not only deepen the understanding of its biological activity but also uncover novel therapeutic possibilities beyond dermatology.
| Research Area | Potential Novel Target/Pathway | Rationale |
| Genetic Disorders | Formylglycine-Generating Enzyme (FGE) | Based on findings for the parent compound, Tazarotenic Acid, in Multiple Sulfatase Deficiency (MSD) models, suggesting a role in enzyme stabilization. embopress.org |
| Non-Genomic Signaling | Cytoplasmic Kinase Cascades (e.g., MAPK) | Retinoids are known to engage in non-canonical, receptor-independent signaling that can rapidly modulate cellular activity. nih.gov |
| Metabolic Regulation | CYP26A1 and CYP26B1 Hydroxylases | Tazarotenic acid is a known substrate for these enzymes, which are involved in retinoic acid metabolism. Investigating the methyl ester's interaction could reveal unique metabolic pathways. nih.gov |
Development of Advanced In Vitro and Ex Vivo Organotypic Models for Mechanistic Studies
To dissect the specific mechanisms of this compound, the development and application of advanced in vitro and ex vivo models are essential. Standard two-dimensional cell cultures are often insufficient to replicate the complex microenvironment of human tissues. nih.gov Future research should leverage three-dimensional (3D) and organotypic models that more accurately mimic in vivo conditions.
Tissue-engineered skin substitutes, including models of psoriatic skin, have already proven valuable for studying the metabolism of tazarotene to tazarotenic acid and its subsequent distribution within skin layers. mdpi.comresearchgate.net These models can be adapted to specifically investigate the permeation, metabolic fate, and cellular effects of this compound. Such systems allow for the detailed analysis of its impact on keratinocyte proliferation and differentiation, as well as its interaction with immune cells within a structured tissue context. researchgate.net
Furthermore, the use of patient-derived cells in these models can help overcome challenges related to inter-individual variability in drug response. mdpi.com For exploring novel applications, such as in neurodegenerative disorders, models like induced pluripotent stem cell (iPSC)-derived neuronal progenitor cells (NPCs) could be employed. embopress.org This approach was successful in demonstrating the positive effects of tazarotene and bexarotene (B63655) in MSD-derived NPCs and could be instrumental in evaluating the neuro-activity of this compound. embopress.org
Rational Design of this compound Derivatives as Chemical Probes for Biological Research
The rational design of derivatives based on the this compound scaffold is a critical step in developing chemical probes for biological research. These probes can be invaluable tools for identifying new biological targets, elucidating mechanisms of action, and visualizing the compound's subcellular localization. The core structure, featuring a thiochroman (B1618051) ring linked to a nicotinic acid backbone, offers multiple sites for chemical modification. alentris.org
By synthesizing a library of analogs with systematic modifications—for example, altering the ester group, substituting the methyl groups on the thiochroman ring, or modifying the sulfur atom—researchers can establish structure-activity relationships (SAR). This involves creating derivatives like sulfoxides or sulfones, which are known metabolites of the parent compound, to study their specific biological activities. nih.gov
Furthermore, derivatives can be designed to incorporate fluorescent tags or photoaffinity labels, enabling their use in advanced biochemical and cell biology experiments. Such chemical probes would allow for the direct visualization of the compound's distribution within cells and tissues and facilitate the identification of binding partners through techniques like pull-down assays followed by mass spectrometry. This approach moves beyond inferring action from phenotypic changes to directly identifying the molecular machinery with which this compound interacts.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of Cellular Responses
A comprehensive understanding of the cellular responses to this compound requires the integration of high-throughput "omics" technologies. These approaches provide an unbiased, global view of the changes occurring within a cell at the levels of genes (genomics), proteins (proteomics), and metabolites (metabolomics).
Transcriptomic analysis, such as RNA sequencing (RNA-seq), can reveal the full spectrum of genes whose expression is altered by this compound. This can confirm effects on known retinoid-responsive genes and uncover entirely new gene regulatory networks. embopress.org For example, studies on related retinoids in MSD fibroblasts identified transcriptional responses that led to the stabilization of the FGE protein. embopress.org
Proteomics can identify changes in protein expression and post-translational modifications, providing a functional context to the genomic data. This could reveal, for instance, how the compound affects signaling pathways or protein complexes. Metabolomics, the study of small molecules, can elucidate how this compound alters cellular metabolism. plos.org This is particularly relevant as it is itself a subject of metabolic conversion, and its presence may shift metabolic pathways within the cell. nih.gov Integrating these multi-omics datasets will provide a holistic picture of the compound's mechanism of action, identify potential biomarkers of response, and reveal novel therapeutic targets.
| Omics Technology | Research Question for this compound | Potential Outcome |
| Genomics (RNA-seq) | Which genes are up- or down-regulated following treatment? | Identification of novel gene regulatory networks and pathways beyond canonical RAR targets. embopress.org |
| Proteomics | How does the cellular proteome change in response to the compound? | Elucidation of effects on protein expression, signaling cascades, and protein-protein interactions. |
| Metabolomics | What is the impact on the cellular metabolome? | Understanding of alterations in metabolic pathways and identification of biomarkers for drug efficacy or resistance. plos.org |
Strategies for Targeted Delivery Systems in Preclinical Research for Enhanced Experimental Control
For precise preclinical evaluation, the development of targeted delivery systems for this compound is crucial. Such systems can enhance experimental control by ensuring the compound reaches its intended site of action, thereby minimizing off-target effects and allowing for a more accurate assessment of its biological activity. nih.govresearchgate.net This is particularly important when investigating novel therapeutic areas where systemic exposure may be undesirable.
Nanoparticle-based carriers, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), have been explored for the delivery of the parent compound, tazarotene. nih.gov These systems can be engineered to provide sustained release and can be targeted to specific cell types or tissues, such as hair follicles in the skin. nih.gov Similar strategies could be adapted for this compound to facilitate its delivery to specific cellular populations in complex in vitro models or in vivo preclinical studies.
Other advanced delivery platforms include liposomes and magnetic nanofibers. researchgate.netpreprints.org Magnetically responsive nanofibers, for example, could allow for on-demand, externally controlled release of the compound at a specific site, offering a high degree of temporal and spatial control. researchgate.net By encapsulating this compound in these advanced carriers, researchers can overcome potential limitations related to its solubility and stability, while ensuring that the observed biological effects are directly attributable to its action at the intended target.
Q & A
Q. What are the primary metabolic pathways of tazarotenic acid methyl ester in mammalian systems, and how can they be experimentally validated?
this compound (TAME) is formed via esterase-mediated hydrolysis of its prodrug, tazarotene, in hepatic and blood tissues. To validate metabolic pathways:
- Use primary hepatocyte cultures (rat or human) to monitor hydrolysis kinetics via LC-MS/MS, quantifying TAME and its sulfoxide metabolites .
- Inhibit specific enzymes (e.g., esterase inhibitors like phenylmethylsulfonyl fluoride) to confirm pathway dependency .
- Compare sex differences in metabolism using transcriptomic profiling of cytochrome P450 (CYP2C8) and esterase activity .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Gas Chromatography (GC) : Use polar cyanosilicone columns (e.g., SP™-2560) with FAME standards for resolving structural isomers. Calibrate with a 37-component FAME mix .
- LC-MS/MS : Employ reverse-phase C18 columns and multiple reaction monitoring (MRM) transitions specific to TAME (e.g., m/z 324 → 268) to enhance sensitivity in plasma/tissue samples .
- Validate methods using AOCS/AOAC protocols for reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s half-life and bioavailability be reconciled across studies?
Contradictions often arise from:
- Species-specific esterase activity : Rat hepatocytes show no sex differences (t1/2 ~517 minutes), but human models may vary due to CYP2C8 polymorphisms .
- Bioavailability factors : Topical application reduces systemic exposure (~1% bioavailability) versus oral administration. Use compartmental pharmacokinetic modeling to adjust for route-specific absorption .
- Matrix effects : Validate extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to minimize interference in LC-MS/MS quantification .
Q. What experimental designs optimize the study of this compound’s interaction with nuclear receptors (e.g., RAR/RXR)?
- In vitro assays : Use reporter gene systems (e.g., luciferase-linked RAR-β promoters) in keratinocyte cell lines to quantify transcriptional activation .
- Dose-response profiling : Apply TAME concentrations spanning 0.1–10 μM to identify EC50 values and receptor saturation points.
- Competitive binding assays : Combine with retinoid analogs (e.g., all-trans retinoic acid) to assess receptor specificity .
Q. How do variations in esterase activity impact the reproducibility of this compound’s pharmacological effects?
- Esterase inhibition studies : Co-administer TAME with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in primary hepatocytes to measure residual activity .
- Inter-laboratory variability : Standardize enzyme sources (e.g., human liver microsomes vs. recombinant esterases) and pre-incubation times in hydrolysis assays .
- Species extrapolation : Cross-validate rodent and human data using physiologically based pharmacokinetic (PBPK) models .
Q. What chromatographic challenges arise in resolving this compound from structurally similar retinoids, and how are they addressed?
- Co-elution issues : Structural analogs like acitretin methyl ester may co-elute with TAME. Use tandem column setups (e.g., UPLC with HSS T3 and BEH C18 columns) to enhance resolution .
- Mass spectrometric differentiation : Leverage high-resolution MS (HRMS) to isolate isotopic patterns or fragment ions unique to TAME (e.g., m/z 324.219 vs. 328.241 for acitretin derivatives) .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in this compound’s metabolic stability between in vitro and in vivo models?
- In vitro-in vivo extrapolation (IVIVE) : Adjust for unbound fractions in plasma and tissue-binding differences using equilibrium dialysis .
- Microsampling techniques : Collect serial blood samples (10–50 μL) from rodent models to capture transient metabolite peaks missed in bulk sampling .
- Cross-species CYP2C8 activity profiling : Compare recombinant CYP2C8 enzymes across species to identify kinetic outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
